Product packaging for Imidazo[1,2-a]pyrazine-3-carbaldehyde(Cat. No.:CAS No. 106012-58-2)

Imidazo[1,2-a]pyrazine-3-carbaldehyde

Cat. No.: B011262
CAS No.: 106012-58-2
M. Wt: 147.13 g/mol
InChI Key: FTYAMGYSJHEZQA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine-3-carbaldehyde is a high-purity chemical building block recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. Its fused bicyclic heterocyclic system, composed of an imidazole ring fused to a pyrazine, confers a distinct set of physicochemical properties and a structural analogy to endogenous purines. This allows derivatives to interact with a wide array of biological targets. The reactive carbaldehyde group at the 3-position provides a versatile chemical handle for extensive synthetic transformations. It readily participates in condensation reactions, such as Knoevenagel condensation and Wittig reactions, and can be reduced or oxidized to access diverse functional groups. This enables researchers to efficiently construct complex molecular architectures and tailor compounds for specific biological activities. This compound serves as a crucial precursor in contemporary research, particularly in oncology. It is employed as a core structure in the development of novel kinase inhibitors, demonstrating significant potential in generating selective inhibitors for targets like Discoidin Domain Receptor 1 (DDR1). Furthermore, its derivatives are being explored for their cytotoxic effects against various cancer cell lines, as well as for applications in infectious diseases and neurology, including the modulation of AMPA receptors. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O B011262 Imidazo[1,2-a]pyrazine-3-carbaldehyde CAS No. 106012-58-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYAMGYSJHEZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545527
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106012-58-2
Record name Imidazo[1,2-a]pyrazine-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyrazine-3-carbaldehyde
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Synthetic Methodologies for Imidazo 1,2 a Pyrazine 3 Carbaldehyde and Its Derivatives

Classical and Established Synthetic Routes to Imidazo[1,2-a]pyrazine-3-carbaldehyde

Traditional synthetic approaches to the imidazo[1,2-a]pyrazine (B1224502) core and the subsequent introduction of a carbaldehyde group at the 3-position have been well-established. These methods often involve condensation and cyclization reactions, as well as electrophilic substitution on a pre-formed imidazo[1,2-a]pyrazine ring system.

Condensation Reactions in this compound Synthesis

The condensation of aminopyrazines with α-halocarbonyl compounds is a foundational method for the construction of the imidazo[1,2-a]pyrazine ring system. This reaction proceeds via an initial N-alkylation of the amino group of the pyrazine (B50134) ring by the α-halocarbonyl compound, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. To obtain the 3-carbaldehyde derivative specifically, an α-halocarbonyl compound bearing a protected or precursor aldehyde functionality would be required. A more direct approach to introduce the aldehyde group is often performed after the core scaffold is synthesized.

A common method for the introduction of a formyl group at the C3 position of an existing imidazo[1,2-a]pyrazine ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF). The electron-rich C3 position of the imidazo[1,2-a]pyrazine nucleus undergoes electrophilic attack by the Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is then hydrolyzed to yield the desired 3-carbaldehyde. For instance, the Vilsmeier-Haack formylation of 6-bromo-8-(methylamino)imidazo[1,2-a]pyrazine has been demonstrated using DMF and phosphorus oxybromide. ucl.ac.uk

Cyclization Reactions for this compound Formation

Cyclization reactions are central to the formation of the bicyclic imidazo[1,2-a]pyrazine system. In the context of synthesizing the 3-carbaldehyde derivative, the cyclization step would typically follow the condensation of a suitable aminopyrazine with a carbonyl compound that already contains the three-carbon unit necessary to form the imidazole ring with the desired substituent. For example, the reaction of an aminopyrazine with a 1,2-dicarbonyl compound or an α-haloketone can lead to the formation of the imidazo[1,2-a]pyrazine core. Subsequent formylation at the C3 position can then be carried out.

One-Pot Multicomponent Reactions Towards this compound

One-pot multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyrazines in a single step, avoiding the isolation of intermediates. An iodine-catalyzed one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.gov This reaction typically involves an aminopyrazine, an aldehyde, and an isocyanide. The in-situ generated product from the reaction between the aryl aldehyde and 2-aminopyrazine (B29847) undergoes a [4+1] cycloaddition with the isocyanide to afford the corresponding imidazopyrazine derivatives. nih.gov To synthesize the 3-carbaldehyde derivative directly via this method, a protected glyoxal derivative could potentially be used as the aldehyde component.

Advanced and Catalytic Synthetic Approaches for this compound

Modern synthetic chemistry has seen the development of advanced, catalyst-driven methods for the construction of heterocyclic scaffolds. These approaches often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis has emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines and their pyrazine analogues. nih.govresearchgate.net These methods often involve the catalytic activation of C-H or C-N bonds to facilitate the formation of the fused imidazole ring.

Copper catalysts have been extensively used in the synthesis of imidazo-fused heterocycles. A copper-catalyzed oxidative cyclization has been developed for the synthesis of formyl-substituted imidazo[1,2-a]pyridines, a reaction that preserves the sensitive aldehyde group. nih.gov This methodology involves the reaction of 2-aminopyridines with cinnamaldehyde derivatives under aerobic conditions, with additives like zinc chloride and pyridine (B92270). nih.gov The extension of this protocol to aminopyrazines could provide a direct route to this compound.

Furthermore, a copper(I)-catalyzed reaction has been reported for the synthesis of functionalized imidazo[1,2-a]pyridines, which was also extended to the synthesis of imidazo[1,2-a]pyrazines from pyrazin-2-amine, albeit in modest yields. thieme-connect.com This reaction proceeds under mild conditions and is tolerant of a range of functional groups. thieme-connect.com A one-pot copper-catalyzed procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant has also been developed and is noted for its general applicability. nih.govorganic-chemistry.org

The following table summarizes some of the key synthetic approaches to the imidazo[1,2-a]pyrazine scaffold and its derivatives.

Synthetic Method Reactants Reagents/Catalyst Key Features
Condensation & Vilsmeier-HaackAminopyrazine, α-halocarbonyl; then Imidazo[1,2-a]pyrazinePOCl₃, DMFTwo-step process; classical method for formylation.
One-Pot Three-Component ReactionAminopyrazine, Aldehyde, IsocyanideIodineEfficient one-pot synthesis of the core structure.
Copper-Catalyzed Oxidative CyclizationAminopyridine, Cinnamaldehyde derivativeCopper catalyst, Air (oxidant)Direct formylation; preserves the aldehyde group.
Copper-Catalyzed SynthesisPyrazin-2-amine, other reactantsCopper(I) catalystMild conditions; applicable to pyrazine derivatives.
Silver-Catalyzed Intramolecular Aminooxygenation

Silver-catalyzed reactions offer a pathway to producing functionalized imidazo[1,2-a] fused heterocycles. Specifically, an intramolecular aminooxygenation reaction catalyzed by silver has been reported for the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields when acetonitrile is used as the solvent. nih.gov While this specific method was detailed for the pyridine analogue, the same study noted the successful synthesis of the parent imidazo[1,2-a]pyrazine ring system under similar aqueous conditions, suggesting the potential applicability of silver catalysis for the synthesis of its 3-carbaldehyde derivative. nih.gov

Palladium-Catalyzed Three-Component Reactions

Palladium catalysis is a powerful tool for the selective functionalization of the imidazo[1,2-a]pyrazine core. An efficient one-pot method has been developed for the selective functionalization at the C3 and C6 positions via a palladium-catalyzed sequential Suzuki-Miyaura cross-coupling followed by direct C-H arylation, vinylation, or benzylation. nih.gov This strategy allows for the introduction of various substituents at the 3-position after the initial formation of the heterocyclic ring, paving the way for the synthesis of diverse, biologically relevant compounds in this series. nih.gov While not a direct synthesis of the carbaldehyde from acyclic precursors, it represents a key method for derivatizing the 3-position.

Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step. nih.gov While copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and alkynes are well-established for synthesizing imidazo[1,2-a]pyridines, researchgate.netnih.gov similar palladium-catalyzed multicomponent strategies are explored for related heterocyclic systems and can be conceptually extended to the imidazo[1,2-a]pyrazine family.

Catalyst-Free Annulative Functionalizations

The development of catalyst-free reactions is a significant goal in organic synthesis, aligning with the principles of green chemistry. For the imidazo[1,2-a]pyrazine system, catalyst-free methods for C-3 functionalization have been explored. While specific catalyst-free annulative methods leading directly to this compound are less commonly detailed, related catalyst-free multicomponent reactions have been developed for the C-3 functionalization of the analogous imidazo[1,2-a]pyridine (B132010) scaffold. nih.govarizona.edu These reactions often proceed through a three-component, decarboxylative process involving the parent heterocycle, glyoxylic acid, and a boronic acid. nih.gov Furthermore, catalyst-free approaches have been realized for constructing complex fused systems like imidazole-pyrrolo[1,2-a]pyrazine hybrids through regioselective annulative functionalizations. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.govnih.gov This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyrazine derivatives. A notable application is the microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]pyrazine library via multicomponent reactions. nih.gov This approach combines the efficiency of microwave heating with the diversity-generating power of MCRs. The use of microwave assistance has also been reported for the synthesis of other functionalized imidazo-fused heterocycles, demonstrating its broad utility in this area of medicinal chemistry. researchgate.netmdpi.com

Reaction TypeKey FeaturesHeating MethodTypical Reaction TimeRef.
Multicomponent ReactionSynthesis of 3-aminoimidazo[1,2-a]pyrazine libraryMicrowaveShortened reaction times nih.gov
CycloadditionOne-pot synthesis of imidazo[1,5-a]pyridine derivativesMicrowave50 minutes mdpi.com
CondensationSynthesis of substituted imidazo[1,2-a]pyridinesMicrowave60 seconds researchgate.net

Aqueous Synthesis Methods

Performing organic reactions in water is a key objective of green chemistry. Aqueous synthesis methods have been reported for the formation of the imidazo[1,2-a]pyrazine ring system. Research has shown that imidazo[1,2-a]pyrazine can be obtained in good yields through aqueous synthesis without the deliberate addition of a catalyst. nih.gov This "water-mediated" hydroamination provides a greener alternative to traditional organic solvents. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of imidazo[1,2-a]pyrazines is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. ccspublishing.org.cn Key strategies include:

Multicomponent Reactions (MCRs): MCRs are atom-economical processes that combine three or more reactants in a single step to form a complex product, minimizing waste and purification steps. nih.gov The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has been successfully employed to synthesize libraries of imidazo[1,2-a]pyrazines. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a crucial aspect of green synthesis. Eucalyptol, a bio-based solvent, has been used effectively for the multicomponent synthesis of imidazo[1,2-a]pyrazines. researchgate.net Water is also utilized as a clean solvent for certain synthetic steps. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis is a prime example of an energy-efficient method that significantly reduces reaction times compared to conventional heating. nih.gov

Catalysis: The use of efficient and recyclable catalysts is preferred. Iodine, which is inexpensive and relatively benign, has been used to catalyze the three-component synthesis of imidazo[1,2-a]pyrazine derivatives at room temperature. nih.gov

Green Chemistry ApproachExample ApplicationAdvantages
Multicomponent ReactionGroebke–Blackburn–Bienaymé reaction for imidazo[1,2-a]pyrazinesHigh efficiency, molecular diversity, reduced waste
Green SolventsSynthesis in eucalyptol or waterReduced toxicity, improved safety profile
Microwave IrradiationSynthesis of 3-aminoimidazo[1,2-a]pyrazine libraryFaster reactions, higher yields, energy efficiency
Benign CatalystsIodine-catalyzed three-component synthesisLow cost, readily available, environmentally friendly

Functionalization Strategies at the 3-Position of Imidazo[1,2-a]pyrazine

The 3-position of the imidazo[1,2-a]pyrazine ring is a common site for functionalization to modulate the biological activity of the molecule. A variety of strategies have been developed to introduce substituents at this position after the formation of the core heterocyclic structure.

One powerful method involves regioselective metalation. The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) such as TMPMgCl·LiCl allows for selective magnesiation at the C-3 position of 6-chloroimidazo[1,2-a]pyrazine (B1590719). nih.gov The resulting magnesium intermediate can then be quenched with a range of electrophiles—such as iodine, allyl bromide, or acyl chlorides—to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. nih.gov

Electrophilic substitution is another key strategy. For instance, regioselective bromination at the C-3 position can be achieved using N-bromosuccinimide (NBS), providing a versatile handle for further transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can then be employed on the C-3 functionalized scaffold to introduce aryl or vinyl groups. nih.gov

Functionalization MethodReagentsPositionResulting ProductRef.
Directed MagnesiationTMPMgCl·LiCl, then electrophile (e.g., I₂, allyl bromide)C-33,6-disubstituted imidazo[1,2-a]pyrazines nih.gov
Electrophilic BrominationN-Bromosuccinimide (NBS)C-33-bromo-imidazo[1,2-a]pyrazine derivatives
Pd-Catalyzed C-H ArylationPalladium catalyst, aryl halideC-33-aryl-imidazo[1,2-a]pyrazines nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives often involves the initial construction of the core imidazo[1,2-a]pyrazine ring system, followed by the introduction or modification of substituents at various positions. One prominent strategy for regioselective functionalization involves the use of organometallic intermediates.

Regioselective Functionalization and Substitution Patterns

The regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold can be effectively achieved through directed metalation using specific reagents. The choice of the metalating agent can dictate the position of substitution. For instance, the use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, allows for the selective deprotonation and subsequent functionalization of the imidazo[1,2-a]pyrazine ring.

Research has demonstrated that the metalation of 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl leads to a selective magnesiation at the C3 position. Quenching this organometallic intermediate with various electrophiles yields 3,6-disubstituted imidazo[1,2-a]pyrazines. Conversely, employing TMP₂Zn·2MgCl₂·2LiCl can result in a regioselectivity switch, affording diheteroarylzinc derivatives that can be trapped with electrophiles to yield 5,6-disubstituted imidazo[1,2-a]pyrazines.

This regioselectivity is influenced by both kinetic and thermodynamic factors, as well as the nature of the organometallic intermediate formed. The ability to direct substitution to different positions on the scaffold is a powerful tool for generating a diverse range of derivatives.

A subsequent functionalization step can then be performed to introduce the carbaldehyde group at the 3-position if it is not already present. For example, a 3-halo-imidazo[1,2-a]pyrazine derivative can be converted to the corresponding 3-carbaldehyde through methods such as a Vilsmeier-Haack reaction or by quenching a 3-lithio intermediate with a suitable formylating agent.

Starting MaterialReagentPosition of FunctionalizationProduct
6-chloroimidazo[1,2-a]pyrazineTMPMgCl·LiCl, then Electrophile (E)C33-E-6-chloroimidazo[1,2-a]pyrazine
6-chloroimidazo[1,2-a]pyrazineTMP₂Zn·2MgCl₂·2LiCl, then Electrophile (E)C55-E-6-chloroimidazo[1,2-a]pyrazine

Strategies for Orthogonal Leaving Groups

Orthogonal synthesis strategies involve the use of multiple leaving groups that can be selectively addressed in a stepwise manner, allowing for the sequential introduction of different substituents. This approach is highly valuable for the construction of complex, polysubstituted molecules. In the context of imidazo[1,2-a]pyrazine synthesis, the use of different halogen atoms as leaving groups is a common and effective strategy.

The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, forms the basis of this orthogonal approach. A dihalogenated imidazo[1,2-a]pyrazine, for instance, a chloro-iodo-substituted derivative, can undergo selective cross-coupling at the more reactive carbon-iodine bond under milder conditions, leaving the carbon-chlorine bond intact for a subsequent, more forcing cross-coupling reaction.

While direct examples on the this compound core are not extensively detailed in the literature, the principle is well-established for the analogous imidazo[1,2-a]pyridine system and can be logically extended. For example, a hypothetical 6-chloro-8-iodothis compound could first undergo a Suzuki-Miyaura coupling at the C8 position. The resulting 8-aryl-6-chlorothis compound could then be subjected to a second cross-coupling reaction under different conditions to introduce a substituent at the C6 position.

Another demonstrated orthogonal strategy involves a "one-pot" sequential Suzuki-Miyaura cross-coupling followed by a direct C-H functionalization. In this approach, a halogenated imidazo[1,2-a]pyrazine first undergoes a palladium-catalyzed cross-coupling at the halogenated position (e.g., C6 or C8). Subsequently, in the same reaction vessel, a direct C-H arylation, vinylation, or benzylation can be achieved at a different position, typically the electron-rich C3 position. This method effectively uses a halogen as the first leaving group and then activates a C-H bond for the second transformation, showcasing an elegant orthogonal functionalization sequence.

Starting MaterialReaction 1IntermediateReaction 2Final Product
6-Bromo-3-iodoimidazo[1,2-a]pyrazineSuzuki-Miyaura Coupling (mild conditions)6-Bromo-3-aryl-imidazo[1,2-a]pyrazineSuzuki-Miyaura Coupling (forcing conditions)3,6-Diaryl-imidazo[1,2-a]pyrazine
6-Bromoimidazo[1,2-a]pyrazineSuzuki-Miyaura Coupling at C66-Aryl-imidazo[1,2-a]pyrazineDirect C-H Arylation3,6-Diaryl-imidazo[1,2-a]pyrazine

Chemical Reactivity and Transformations of Imidazo 1,2 a Pyrazine 3 Carbaldehyde

Reactions Involving the Aldehyde Moiety of Imidazo[1,2-a]pyrazine-3-carbaldehyde

The aldehyde group at the 3-position of the imidazo[1,2-a]pyrazine (B1224502) ring is a key site for various chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Condensation Reactions with the Carbaldehyde Group

The carbaldehyde functionality of this compound readily participates in condensation reactions, such as the Knoevenagel condensation and the Wittig reaction, to form new carbon-carbon double bonds. These reactions are instrumental in extending the molecular framework and synthesizing a variety of derivatives.

In a typical Knoevenagel condensation, the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. For instance, the reaction with malononitrile (B47326) would yield (imidazo[1,2-a]pyrazin-3-yl)methylenemalononitrile. Similarly, the Wittig reaction, involving the use of a phosphorus ylide, can be employed to introduce a range of substituted vinyl groups.

Reductions and Oxidations of the Aldehyde Functionality

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing entry into different classes of compounds with distinct properties and further synthetic potential.

The reduction of the aldehyde to (imidazo[1,2-a]pyrazin-3-yl)methanol can be achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This transformation is often a crucial step in the synthesis of various biologically active molecules.

Conversely, oxidation of the aldehyde to imidazo[1,2-a]pyrazine-3-carboxylic acid can be accomplished using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O). The resulting carboxylic acid serves as a versatile intermediate for the synthesis of amides, esters, and other acid derivatives.

Further Chemical Modifications and Derivatizations of the Imidazo[1,2-a]pyrazine Core

Beyond the reactivity of the aldehyde group, the imidazo[1,2-a]pyrazine core itself is amenable to a variety of chemical modifications, enabling the synthesis of a diverse library of substituted derivatives.

Halogenation and Halogen-Metal Exchange Reactions

Halogenation of the imidazo[1,2-a]pyrazine scaffold introduces a reactive handle that can be further functionalized through cross-coupling reactions or halogen-metal exchange. rsc.org Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS), typically leading to substitution at specific positions on the pyrazine (B50134) ring.

Once a halogen atom is introduced, a halogen-metal exchange reaction can be performed to generate a highly reactive organometallic intermediate. wikipedia.org This is commonly achieved using organolithium reagents, such as n-butyllithium, at low temperatures. wikipedia.orgprinceton.edu The resulting lithiated species can then be quenched with various electrophiles to introduce a wide array of substituents onto the imidazo[1,2-a]pyrazine core. rsc.org

Suzuki Coupling Chemistry on Imidazo[1,2-a]pyrazine Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been effectively applied to halogenated imidazo[1,2-a]pyrazine derivatives. rsc.org This palladium-catalyzed reaction typically involves the coupling of a halo-imidazo[1,2-a]pyrazine with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. rsc.orgnih.gov

This methodology allows for the introduction of various aryl, heteroaryl, and vinyl groups onto the imidazo[1,2-a]pyrazine scaffold, significantly expanding the chemical space accessible from this core structure. nih.govresearchgate.netresearchgate.net The reaction conditions can often be tuned to achieve selective coupling at different positions of the heterocyclic ring. nih.gov

CatalystReactantsProductYield (%)
Pd(PPh₃)₄5-Bromoimidazo[1,2-a]pyrazine, Imidazoleboronic acid5-(1H-Imidazol-1-yl)imidazo[1,2-a]pyrazine75
PdCl₂(dppf)2-Amino-5-bromopyrazine, Arylene diboronic acidBis(2-aminopyrazin-5-yl)arylene50-70

This table presents examples of Suzuki coupling reactions on pyrazine derivatives, demonstrating the versatility of this method. rsc.org

Telesubstitution Reactions

Telesubstitution is a fascinating and less common type of nucleophilic substitution reaction where the incoming nucleophile attacks a position other than the one bearing the leaving group. While specific examples directly involving this compound are not extensively documented in the provided search results, the general principles can be applied to related heterocyclic systems.

Metalation of Imidazo[1,2-a]pyrazines and Electrophilic Quenching

The functionalization of the imidazo[1,2-a]pyrazine scaffold can be effectively achieved through regioselective metalation followed by quenching with various electrophiles. This strategy allows for the introduction of a wide range of substituents at specific positions of the heterocyclic core. The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, has proven to be a powerful tool for the controlled deprotonation of the imidazo[1,2-a]pyrazine ring system. rsc.orgrsc.org

Studies on 6-chloroimidazo[1,2-a]pyrazine (B1590719) have demonstrated that the site of metalation can be selectively controlled. For instance, treatment with TMPMgCl·LiCl in THF at low temperatures leads to a selective magnesiation at the C3-position. The resulting magnesium intermediate can then be reacted with a variety of electrophiles to yield 3,6-disubstituted imidazo[1,2-a]pyrazines. rsc.orgrsc.org Quenching with iodine, for example, produces the corresponding 3-iodo derivative in good yield. rsc.org Copper-catalyzed cross-coupling reactions with allyl bromide or acyl chlorides can also be employed to introduce allyl and ketone functionalities, respectively. rsc.orgrsc.org

Alternatively, employing the more complex base TMP₂Zn·2MgCl₂·2LiCl can switch the regioselectivity of the metalation to the C5-position. rsc.org This zincation reaction, followed by electrophilic quenching, provides access to 5,6-disubstituted imidazo[1,2-a]pyrazines. rsc.org This thermodynamically driven regioselectivity offers a versatile approach to differently substituted imidazo[1,2-a]pyrazine derivatives. rsc.org

Furthermore, it is possible to perform a second metalation on an already substituted imidazo[1,2-a]pyrazine. For example, 3,6-disubstituted imidazo[1,2-a]pyrazine-3-carbonitrile (B2648645) can be further zincated at the C5-position using TMP₂Zn·2MgCl₂·2LiCl, leading to trisubstituted products after quenching with electrophiles. rsc.org Halogen-metal exchange reactions represent another viable strategy. For instance, 3,6-dibromoimidazo[1,2-a]pyrazine (B2382991) derivatives can undergo a halogen-metal exchange with n-butyllithium (n-BuLi) preferentially at the C3-position. ucl.ac.uk The regioselectivity of these reactions can, however, be influenced by the nature of the electrophile used for quenching. ucl.ac.uk

Table 1: Examples of Electrophilic Quenching of Metalated 6-chloroimidazo[1,2-a]pyrazine

Metalating AgentPosition of MetalationElectrophileProductYield (%)Reference
TMPMgCl·LiClC3I₂6-chloro-3-iodoimidazo[1,2-a]pyrazine78 rsc.org
TMPMgCl·LiClC3Allyl bromide (CuCN·2LiCl)3-allyl-6-chloroimidazo[1,2-a]pyrazine56 rsc.org
TMPMgCl·LiClC3PhCOCl (CuCN·2LiCl)(6-chloroimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanone56 rsc.org
TMP₂Zn·2MgCl₂·2LiClC5I₂6-chloro-5-iodoimidazo[1,2-a]pyrazine85 rsc.org
TMP₂Zn·2MgCl₂·2LiClC5PhCHO(6-chloroimidazo[1,2-a]pyrazin-5-yl)(phenyl)methanol63 rsc.org

Mechanisms of Key Chemical Transformations

The synthesis of the imidazo[1,2-a]pyrazine core, including derivatives like this compound, often involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. nih.gov A widely employed and efficient method for the synthesis of the imidazo[1,2-a]pyrazine scaffold is the multicomponent reaction (MCR).

One such approach is the iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide, such as tert-butyl isocyanide. rsc.org A plausible mechanism for this transformation begins with the condensation of 2-aminopyrazine with the aryl aldehyde to form a Schiff base (imine ion). rsc.org The iodine acts as a Lewis acid, activating this imine intermediate for the nucleophilic addition of the isocyanide. rsc.org This is followed by a [4+1] cycloaddition, which ultimately leads to the formation of the fused imidazo[1,2-a]pyrazine ring system. rsc.org This one-pot synthesis is advantageous due to its operational simplicity and the ability to generate diverse derivatives in good yields under mild, room temperature conditions. rsc.org

For the specific formation of this compound, a Vilsmeier-Haack type reaction can be employed on the parent imidazo[1,2-a]pyrazine. In this reaction, a preformed solution of phosphorous oxychloride in anhydrous dimethylformamide (DMF) creates the Vilsmeier reagent (chloromethylenedimethyliminium salt). The electron-rich imidazo[1,2-a]pyrazine then attacks this electrophilic reagent, preferentially at the C3 position, which is the most nucleophilic carbon in the imidazole (B134444) ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired this compound.

Another important mechanistic pathway in the chemistry of related fused imidazole systems is the transformation of substituted imidazo[1,2-a]pyrimidines. For instance, treatment of certain nitro-substituted dihydroimidazo[1,2-a]pyrimidines with hydrazine (B178648) can lead to a ring-opening and re-cyclization cascade, ultimately forming highly substituted pyrazoles. rsc.org This highlights the reactivity of the fused imidazole system towards nucleophilic cleavage under specific conditions. rsc.org

Biological and Pharmacological Applications of Imidazo 1,2 a Pyrazine 3 Carbaldehyde Derivatives

Antimicrobial Activity of Imidazo[1,2-a]pyrazine-3-carbaldehyde Derivatives.benchchem.comtsijournals.com

The imidazo[1,2-a]pyrazine (B1224502) scaffold has been identified as a crucial pharmacophore for antimicrobial activity. Derivatives of this compound have shown significant inhibitory effects against a spectrum of microbial pathogens, including both bacteria and fungi. This broad-spectrum activity underscores their potential as a foundation for the development of novel antimicrobial drugs.

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria).benchchem.com

Studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown their effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The structural framework of these compounds allows for modifications that can enhance their potency and spectrum of activity, making them promising candidates for addressing the challenge of antibiotic resistance.

A study on a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives, a closely related structural class, reported in vitro antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as Mycobacterium species. nih.govjst.go.jp This highlights the potential of the broader imidazo-fused heterocyclic systems in antibacterial drug discovery.

Antifungal Efficacy, including Candida albicans.benchchem.comscirp.org

In addition to their antibacterial properties, derivatives of this compound have shown promising antifungal activity. Notably, they have been found to be active against Candida albicans, a common fungal pathogen responsible for a range of infections in humans. nih.gov The ability of these compounds to inhibit the growth of Candida albicans suggests their potential for development as new antifungal agents, which are critically needed due to the rise of drug-resistant fungal strains. nih.gov

Research into related imidazo[1,2-a]pyridinyl derivatives has also demonstrated significant antifungal activity against resistant strains of Candida albicans. scirp.org For instance, certain 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives exhibited potent activity, with some compounds showing minimum inhibitory concentrations (MICs) below 300 μmol/L. scirp.org

Structure-Activity Relationships for Antimicrobial Potency.

The exploration of structure-activity relationships (SAR) is crucial for optimizing the antimicrobial potency of Imidazo[1,2-a]pyrazine derivatives. Studies have indicated that the nature and position of substituents on the imidazo[1,2-a]pyrazine core play a significant role in determining the biological activity. For instance, modifications at the C2 position of the scaffold have been shown to influence antimicrobial efficacy.

In a study of related imidazo[1,2-a]pyrimidine derivatives, the substituents on the phenyl rings were identified as a key determinant of biological activity. dergipark.org.tr This suggests that careful selection of substituents can dramatically impact the antibacterial and antifungal potency of these compounds. Further SAR studies are essential to delineate the specific structural features that confer optimal antimicrobial activity, guiding the design of more effective therapeutic agents.

Anticancer Potential and Antitumor Activities.benchchem.com

The Imidazo[1,2-a]pyrazine scaffold has been recognized as a promising framework for the development of novel anticancer agents. tsijournals.com Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as a source of new antitumor therapies. These compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. nih.gov

Inhibition of Cyclin-Dependent Kinase 9 (CDK9) by this compound.

Recent research has identified Imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and the cell cycle. The inhibition of CDK9 is a well-established therapeutic strategy in cancer treatment.

Studies have shown a direct correlation between the CDK9 inhibitory effect of these compounds and their antiproliferative activity against various cancer cell lines, including breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562). nih.govnih.gov For example, a derivative with a pyridin-4-yl group at position 2 and a benzyl (B1604629) group at position 3 of the imidazo[1,2-a]pyrazine scaffold displayed potent CDK9 inhibitory activity with an IC₅₀ of 0.16 µM. nih.gov Another study reported that a derivative with a 4-methoxyphenyl (B3050149) amine at position 3 exhibited the most potent CDK9 inhibitory activity with an IC₅₀ of 0.18 µM. nih.gov These findings highlight CDK9 inhibition as a key mechanistic pathway for the anticancer effects of these compounds. nih.gov

Table 1: CDK9 Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound ID Modification IC₅₀ (µM) Cancer Cell Lines Tested Reference
3c Pyridin-4-yl at position 2, benzyl at position 3 0.16 MCF7, HCT116, K562 nih.gov
1d Furan-3-yl at position 2, 4-methoxyphenyl amine at position 3 0.18 HCT116, K562, MCF7 nih.gov
1a t-butylamine at position 3 0.19-0.45 HCT116, K562, MCF7 nih.gov
9 - 7.88 Breast Cancer nih.gov

| 10 | - | 5.12 | Breast Cancer | nih.gov |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Modulation of the cGAS-STING Pathway through ENPP1 Inhibition.nih.gov

A novel and promising anticancer strategy involving Imidazo[1,2-a]pyrazine derivatives is the modulation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway through the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). nih.govresearchgate.net The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response, including the production of type I interferons, which can lead to antitumor immunity. nih.govfrontiersin.org

ENPP1 acts as a negative regulator of this pathway by hydrolyzing the second messenger 2'3'-cGAMP. nih.govresearchgate.net Therefore, inhibiting ENPP1 can enhance the STING-mediated immune response against cancer cells. researchgate.net

A recent study identified an Imidazo[1,2-a]pyrazine derivative, compound 7, as a highly potent and selective ENPP1 inhibitor with an IC₅₀ value in the low nanomolar range (5.70 or 9.68 nM). nih.gov This compound was shown to increase the expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6. nih.gov Furthermore, in a murine model, this compound demonstrated favorable pharmacokinetic properties and significantly enhanced the antitumor efficacy of an anti-PD-1 antibody, leading to a tumor growth inhibition rate of 77.7% and improved survival. nih.gov

Table 2: ENPP1 Inhibitory Activity and In Vivo Efficacy of Imidazo[1,2-a]pyrazine Derivative 7

Parameter Value Reference
ENPP1 IC₅₀ 5.70 or 9.68 nM nih.gov
Effect on STING Pathway Enhanced mRNA expression of IFNB1, CXCL10, IL6 nih.gov

| In Vivo Antitumor Efficacy (with anti-PD-1) | 77.7% tumor growth inhibition | nih.gov |

This approach of targeting ENPP1 with Imidazo[1,2-a]pyrazine derivatives represents a promising strategy for cancer immunotherapy, with the potential to stimulate the patient's own immune system to fight cancer. nih.govresearchgate.net

Cytotoxic Effects on Various Cancer Cell Lines

Derivatives of the imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine (B132010) core have demonstrated significant cytotoxic and antiproliferative activities against a variety of human cancer cell lines. researchgate.netnih.gov Research has focused on synthesizing novel analogs and evaluating their potential as anticancer therapeutics. nih.gov

Studies on novel imidazo[1,2-a]pyridine derivatives, for instance, have shown potent cytotoxic effects. Three compounds, designated IP-5, IP-6, and IP-7, were tested against the HCC1937 breast cancer cell line. nih.gov Both IP-5 and IP-6 exhibited strong cytotoxic impacts with IC50 values of 45µM and 47.7µM, respectively, while IP-7 was less potent with an IC50 of 79.6µM. nih.gov Further investigation into the mechanism of action for IP-5 revealed it induces cell cycle arrest by increasing the levels of p53 and p21 proteins and promotes apoptosis through the extrinsic pathway, evidenced by increased activity of caspases 7 and 8. nih.gov

In another study, a series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anticancer activity. rsc.org Compound 12b , which features a tertiary butylamine (B146782) group at the 2nd position and a phenylamine group at the 3rd position, showed substantial anticancer effects against multiple cell lines. rsc.org It registered IC50 values of 11 μM against Hep-2 and MCF-7 cells, 13 μM against HepG2 cells, and 11 μM against A375 cells. rsc.org Conversely, some newly designed derivatives of imidazo[1,2-a]pyrazines showed low cytotoxicity, with no significant inhibition of cancer cell growth observed on HeLa and MCF7 cell lines at a concentration of 10 μg/mL. tsijournals.com

Cytotoxic Activity of Imidazo[1,2-a]pyrazine/pyridine (B92270) Derivatives
CompoundCancer Cell LineActivity (IC50)Source
IP-5HCC1937 (Breast)45 µM nih.gov
IP-6HCC1937 (Breast)47.7 µM nih.gov
IP-7HCC1937 (Breast)79.6 µM nih.gov
12bHep-2 (Larynx)11 µM rsc.org
HepG2 (Liver)13 µM rsc.org
MCF-7 (Breast)11 µM rsc.org
A375 (Melanoma)11 µM rsc.org

Enhancing Antitumor Efficacy with Immunotherapy (e.g., anti-PD-1 antibody)

Current research literature does not provide specific studies or data on the combined use of this compound derivatives with immunotherapy agents such as anti-PD-1 antibodies. This represents a potential area for future investigation to explore possible synergistic effects in cancer treatment.

Anti-inflammatory and Analgesic Activities

The imidazo[1,2-a]pyridine scaffold, a close structural relative of imidazo[1,2-a]pyrazine, is recognized for its anti-inflammatory and analgesic properties. nih.govnih.gov A novel synthetic imidazo[1,2-a]pyridine derivative, MIA, was shown to reduce inflammatory cytokines in breast and ovarian cancer cell lines. nih.gov Its anti-inflammatory effects are mediated by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Specifically, the derivative suppressed the expression of COX-2 and iNOS genes and inhibited the production of nitric oxide (NO). nih.gov

For analgesic activity, the imidazo[1,2-a]pyridine derivative Y-9213 has been studied extensively. nih.gov Its pain-relieving effects were found to be more potent than those of indomethacin (B1671933) and morphine in several experimental models, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov Y-9213 also demonstrated antipyretic (fever-reducing) activity comparable to indomethacin. nih.gov

Antiviral Properties of Imidazo[1,2-a]pyrazine Derivatives

The imidazo[1,2-a]pyrazine scaffold has served as a foundation for the development of potent antiviral agents. researchgate.net These compounds have been investigated for activity against various viruses, leading to the identification of derivatives with significant inhibitory effects. acs.orgnih.gov

Anti-HIV Activity

A series of imidazo[1,2-a]pyrazine derivatives were initially designed as inhibitors of the HIV reverse transcriptase enzyme. acs.orgnih.gov One such derivative, A4 , not only showed potent anti-influenza activity but also demonstrated robust anti-HIV properties. nih.gov It exhibited an EC50 value of 0.98 μM against the HIV IIIB strain and an IC50 value of 0.41 μM against the HIV reverse transcriptase enzyme, highlighting its potential as a dual-target antiviral drug. nih.gov The synthesis and evaluation of other related compounds, such as dibromoimidazo[1,2-a]pyridines, have also been reported as part of efforts to develop agents against HIV-1. nih.gov

Inhibition of Helicobacter pylori VirB11 ATPase

Helicobacter pylori infections, implicated in gastric ulcers and cancers, rely on a type IV secretion system (T4SS) for their virulence. nih.govucl.ac.uk The VirB11 ATPase HP0525 is a critical component of this system. scispace.comucl.ac.uk Through virtual high-throughput screening, imidazo[1,2-a]pyrazine compounds were identified as potential inhibitors of this enzyme. ucl.ac.ukscispace.com A series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed, leading to the identification of compound 14 as a lead inhibitor with an IC50 of 7 μM. ucl.ac.ukucl.ac.uk This compound acts as a competitive inhibitor of ATP, targeting the enzyme's active site and thereby reducing the virulence of the bacteria. scispace.comucl.ac.uk

Antiviral and Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives
CompoundTargetActivityValueSource
A4HIV IIIB StrainEC500.98 µM nih.gov
HIV Reverse TranscriptaseIC500.41 µM nih.gov
14H. pylori VirB11 ATPase (HP0525)IC507 µM ucl.ac.ukucl.ac.uk

Other Reported Biological Activities

Beyond the applications previously detailed, imidazo[1,2-a]pyrazine derivatives have shown a range of other biological activities:

Anti-influenza Activity: The derivative A4 was identified as a potent and broad-spectrum inhibitor of influenza A and B viruses, including oseltamivir-resistant strains. acs.orgnih.gov It functions by inducing the clustering of the viral nucleoprotein (NP) and preventing its accumulation in the nucleus. nih.gov

AMPAR Negative Modulators: Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with the TARP γ-8 protein. nih.gov This activity gives them potential as anticonvulsant agents for conditions like epilepsy. nih.gov

Antibacterial and Antioxidant Properties: Various derivatives have been synthesized and screened for general antimicrobial and antioxidant activities. tsijournals.com Some compounds displayed promising free radical scavenging activity comparable to ascorbic acid. tsijournals.com Additionally, certain imidazo-fused derivatives have shown effectiveness against bacteria such as S. aureus, E. coli, and various Mycobacterium species. nih.govjst.go.jp

Anti-ulcer Properties

The imidazo[1,2-a]pyrazine nucleus and its structural analogs have been reported to possess anti-ulcer properties. tsijournals.com Research into closely related imidazo[1,2-a]pyridines substituted at the 3-position has identified them as potential cytoprotective and antisecretory anti-ulcer agents. nih.gov While many compounds in one study did not show significant antisecretory activity in a gastric fistula rat model, several exhibited notable cytoprotective effects in both ethanol (B145695) and HCl-induced ulcer models. nih.gov Specifically, one derivative demonstrated cytoprotective activity comparable to the reference compound SCH-28080. nih.gov

Table 1: Anti-ulcer Activity of a Representative Imidazo[1,2-a]pyridine Derivative

Compound NameModelFinding
8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridineEthanol and HCl-induced ulcer modelsGood cytoprotective properties, comparable to SCH-28080

Anticonvulsant Activity

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown significant potential as anticonvulsant agents. tsijournals.com Their mechanism of action is often linked to the modulation of excitatory amino acid receptors. nih.gov For instance, a series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazine derivatives were found to act as potent competitive antagonists at the ionotropic AMPA receptor. nih.gov One compound from this series, designated 4f, not only showed nanomolar binding affinity but also a prolonged duration of anticonvulsant activity in vivo. nih.gov

Further research has identified imidazo[1,2-a]pyrazines as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov A high-throughput screening hit, imidazopyrazine 5, led to the development of potent and selective leads. nih.gov These compounds demonstrated robust seizure protection in both corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. nih.gov However, not all derivatives are effective; a study on certain imidazo[1,2-a]pyrazine-2-carboxylic acid arylidenehydrazides found them to be ineffective in PTZ-induced seizure tests.

Table 2: Anticonvulsant Activity of Representative Imidazo[1,2-a]pyrazine Derivatives

Compound/SeriesTarget/MechanismModelFinding
4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazine derivative (4f)Competitive antagonism at AMPA receptorIn vivo parenteral administrationPotent and long-lasting anticonvulsant activity nih.gov
Imidazopyrazine 5 and related 8-substituted derivativesSelective negative modulator of AMPAR/TARP γ-8Corneal kindling and PTZ anticonvulsant modelsRobust seizure protection nih.gov

Antidepressant Effects

The broad pharmacological profile of imidazo[1,2-a]pyrazine derivatives includes reported antidepressant effects. tsijournals.com This activity is noted in literature that surveys the diverse biological potential of this heterocyclic ring system.

Hypoglycemic Activity

Certain derivatives of imidazo[1,2-a]pyrazine have been investigated for their potential to manage blood glucose levels. tsijournals.com A study focused on a series of alkyl- and halo-substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines, which were assessed for their ability to lower blood glucose in insulin-resistant hyperglycemic ob/ob mice. nih.gov The hypoglycemic potency of these compounds was linked to their binding affinity for adrenergic receptors, particularly the alpha 2 receptor. nih.gov Several derivatives, including the 2-methyl, 3-methyl, and 5-methyl substituted versions, demonstrated high affinity for the alpha 2 receptor and were identified as potent hypoglycemic agents. nih.gov

Table 3: Hypoglycemic Activity of 8-(1-piperazinyl)imidazo[1,2-a]pyrazine Derivatives

CompoundTarget/ModelFinding
2-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazineAlpha 2 adrenergic receptor / ob/ob hyperglycemic micePotent hypoglycemic agent nih.gov
3-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazineAlpha 2 adrenergic receptor / ob/ob hyperglycemic micePotent hypoglycemic agent nih.gov
5-methyl-8-(1-piperazinyl)imidazo[1,2-a]pyrazineAlpha 2 adrenergic receptor / ob/ob hyperglycemic micePotent hypoglycemic agent nih.gov

Control of Allergic Reactions

The imidazo[1,2-a]pyrazine framework is associated with the control of allergic reactions. tsijournals.com This is supported by findings that show derivatives possess antibronchospastic and smooth muscle relaxant properties. researchgate.netnih.gov The mechanism for this activity is suggested to be the inhibition of phosphodiesterase (PDE). nih.gov Studies on isolated atria have shown that compounds like 5-bromoimidazo-[1,2-alpha]pyrazine can increase cyclic AMP tissue concentration, which is consistent with PDE inhibition. nih.gov

Modulation of GABAA Receptors

The modulation of γ-aminobutyric acid type A (GABAA) receptors is a key mechanism for anxiolytic and anticonvulsant drugs. nih.govfrontiersin.org While direct studies on this compound are limited, structurally related fused imidazole (B134444) systems, such as imidazo[1,2-a]pyrimidines, are known to act as ligands for the benzodiazepine (B76468) binding site of GABAA receptors. researchgate.net Research efforts have focused on developing derivatives that exhibit functional selectivity for the α2 and α3 subtypes over the α1 subtype, which is believed to contribute to sedative side effects. researchgate.net This pursuit for subtype-selective agonists offers a pathway to potentially develop novel, non-sedating anxiolytics.

Antileishmanial Activity

Derivatives of the imidazo[1,2-a]pyrazine scaffold have emerged as promising agents against leishmaniasis. nih.gov A series of 2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazines bearing a polar group at the C-8 position were synthesized and evaluated for their activity against Leishmania major. nih.gov Two derivatives from this series showed very good activity against both promastigote and amastigote forms of the parasite in the micromolar to submicromolar range, with low cytotoxicity. nih.gov Investigations into the mechanism suggest that these compounds may act by inhibiting the Leishmania major casein kinase 1 (LmCK1). nih.gov In other research, the related imidazo[1,2-a]pyrimidine scaffold was also identified as a potent pharmacophore against Leishmania amazonensis, with one compound showing significant activity against both life stages of the parasite. nih.gov

Table 4: Antileishmanial Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound Series/NameTarget Species / EnzymeActivity
2-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyrazine derivativesLeishmania major / LmCK1Micromolar to submicromolar activity against promastigotes and amastigotes nih.gov
Imidazo[1,2-a]pyrimidine Compound 24Leishmania amazonensisExpressive activity against promastigote and amastigote forms nih.gov

Antituberculosis Activity

Tuberculosis (TB) remains a significant global health threat, claiming millions of lives annually. documentsdelivered.comrsc.org The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has further complicated treatment efforts, necessitating the development of novel anti-TB agents. rsc.orgrsc.orgresearchgate.net Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds with significant activity against various Mtb strains. rsc.orgresearchgate.netnih.gov

Research into imidazo[1,2-a]pyridine-3-carboxamides, structurally related to the carbaldehyde derivatives, has demonstrated their potential. A series of these compounds exhibited potent in vitro activity against replicating, non-replicating, MDR, and XDR Mtb strains, with MIC90 values often in the sub-micromolar range. rsc.orgnih.gov For instance, certain 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed MIC90 values ranging from 0.07 to 2.2 μM against MDR-TB and 0.07 to 0.14 μM against XDR-TB. rsc.org These compounds were also found to be non-cytotoxic against Vero cells, indicating a favorable selectivity profile. rsc.org The potent activity against drug-resistant strains suggests that these compounds may act on a novel molecular target within the bacterium. nih.gov

While direct studies on this compound itself for antituberculosis activity are less common in the provided results, the broader class of imidazo[1,2-a]pyridines and pyrazines shows significant promise. For example, some imidazo[1,2-a]pyridine-3-nitroso derivatives have reported anti-TB activity. nih.gov The development of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides has also yielded compounds with excellent in vitro activity against drug-susceptible Mtb (MIC90, 0.069–0.174 μM) and MDR-Mtb strains. rsc.org These findings underscore the potential of the imidazo[1,2-a]pyrazine scaffold in the design of new antituberculosis drugs.

Antioxidant Activity and Free Radical Scavenging

Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage by oxidizing essential biomolecules, a process implicated in various diseases. tsijournals.com Antioxidants are compounds that can neutralize these harmful species. Several studies have investigated the antioxidant potential of imidazo[1,2-a]pyrazine derivatives. tsijournals.comtsijournals.com

In one study, a series of imidazo[1,2-a]pyrazine derivatives with substitutions at the C2, C3, and C8 positions were synthesized and evaluated for their in vitro antioxidant activity. tsijournals.comtsijournals.com Unsubstituted imidazo[1,2-a]pyrazines showed moderate activity, with IC50 values around 22-28 μM. tsijournals.comtsijournals.com However, structural modifications led to a significant improvement in antioxidant capacity. tsijournals.comtsijournals.com Nine of the synthesized compounds demonstrated good free radical scavenging activity, with IC50 values ranging from 8.54 to 14.26 μM, which is comparable to the standard antioxidant ascorbic acid (IC50 of 5.84 μM). tsijournals.comtsijournals.com

The structure-activity relationship (SAR) analysis revealed that amination at the C8 position enhanced the antioxidant activity. tsijournals.comtsijournals.com Specifically, derivatives containing a diethanolamine (B148213) or morpholine (B109124) substituent at this position showed potent antioxidant and free radical scavenging properties. tsijournals.com The presence of hydroxyl groups was also found to increase the capacity to scavenge free radicals. tsijournals.com Importantly, these active compounds exhibited low cytotoxicity, suggesting their potential as safe and effective antioxidant agents. tsijournals.comtsijournals.com

Compound TypeIC50 (μM)Reference
Unsubstituted Imidazo[1,2-a]pyrazines~22-28 tsijournals.comtsijournals.com
Substituted Imidazo[1,2-a]pyrazine Derivatives8.54 - 14.26 tsijournals.comtsijournals.com
Ascorbic Acid (Standard)5.84 tsijournals.comtsijournals.com

Cardiac Stimulating and Inotropic Properties

Certain imidazo[1,2-a]pyrazine derivatives have demonstrated notable effects on the cardiovascular system. Specifically, research has pointed to their cardiac-stimulating and inotropic (affecting the force of muscular contraction) properties. nih.gov

A study on a series of imidazo[1,2-a]pyrazine derivatives revealed that 5-bromoimidazo[1,2-a]pyrazine, in particular, exhibited positive chronotropic (increasing heart rate) and inotropic effects on isolated atria. nih.gov This positive inotropic effect was linked to an increase in the tissue concentration of cyclic AMP (cAMP). nih.gov

Computational and Theoretical Studies on Imidazo 1,2 a Pyrazine 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the electronic structure of many-body systems. For the imidazo[1,2-a]pyrazine (B1224502) scaffold, DFT calculations have been instrumental in elucidating molecular properties, reaction energetics, and noncovalent interactions.

DFT calculations are widely used to determine the optimized molecular geometry and to understand the electronic properties of imidazo[1,2-a]pyrazine derivatives. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict the molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. scirp.org

In studies on related imidazo[1,2-a]pyrimidine (B1208166) derivatives, DFT calculations at the B3LYP/6–31G(d,p) level have been used to determine Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical descriptors. nih.gov The MEP map is particularly useful for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are potential sites for interaction with biological targets. scirp.orgnih.gov For instance, analysis of imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives revealed that nitrogen atoms in the ring system are often the primary nucleophilic sites. scirp.org

A study on a series of thirteen imidazo[1,2-a]pyrazine derivatives combined DFT results with QSAR analysis to predict cytotoxic effects against cancer cell lines. researchgate.net The calculations provided electronic descriptors like total energy, dipole moment, and orbital energies that were correlated with biological activity. researchgate.net

Table 1: Calculated Electronic Properties of Imidazo[1,2-a]pyridine N-Acylhydrazone Derivatives (Example Data) This table presents example data from a study on related derivatives to illustrate the application of DFT calculations. The values demonstrate how different substituents (Ar) can modulate the electronic properties.

CompoundAr SubstituentHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
9e 4-nitrophenyl--3.91
9j 4-N,N-dimethylaminophenyl--2.49

Data sourced from a theoretical study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives, highlighting the most stable (9e) and most reactive (9j) compounds in the series based on the energy gap. scirp.org

While specific reaction barrier analyses for the synthesis of Imidazo[1,2-a]pyrazine-3-carbaldehyde are not extensively documented in the cited literature, computational studies on related systems shed light on plausible reaction mechanisms. The synthesis of imidazo[1,2-a]pyrazines often involves multicomponent reactions, such as the iodine-catalyzed condensation of an aryl aldehyde, 2-aminopyrazine (B29847), and an isocyanide. rsc.orgnih.gov DFT calculations can be employed to model the transition states and intermediates of such reactions, determining the activation energies and thermodynamic feasibility of different pathways.

For example, the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is a common method for synthesizing the imidazo[1,2-a]pyridine scaffold. mdpi.com Theoretical studies on this and similar reactions help in understanding the role of the catalyst and optimizing reaction conditions by revealing the energy profile of the catalytic cycle.

Noncovalent interactions are critical for the biological activity of imidazo[1,2-a]pyrazine derivatives, governing how they bind to protein targets. DFT is a valuable tool for studying these interactions, which include hydrogen bonds and π-π stacking. A systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) revealed that the most frequent interaction is a hydrogen bond to a pyrazine (B50134) nitrogen atom acting as an acceptor. researchgate.net

A specific theoretical study investigated the noncovalent intermolecular interactions between imidazo[1,2-a]pyrazines and silver (Ag) clusters (Ag4 and Ag20) using DFT methods. researchgate.net This research provides insights into how the molecule interacts with metallic surfaces, which is relevant for applications in sensing and spectroscopy. The study employed dispersion-corrected DFT (DFT-D) functionals to accurately describe the interaction energies. Time-dependent DFT (TD-DFT) calculations were also performed to analyze the electronic transitions in the resulting complexes. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing a dynamic view of molecular interactions. In the context of imidazo[1,2-a]pyrazine derivatives, MD simulations can validate binding modes predicted by molecular docking and assess the stability of the ligand-protein complex.

For instance, in the development of pyrazine-oxadiazole hybrids as antitubercular agents, MD simulations showed that the designed compounds exhibited superior structural stability and maintained consistent binding interactions with the target enzyme, DprE1, over time. researchgate.net Similarly, studies on tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq-protein ligands rely on understanding the dynamic interactions within the binding pocket, a task well-suited for MD simulations. nih.govresearchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies.

Structure-Activity Relationship (SAR) Studies and Molecular Design

SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For the imidazo[1,2-a]pyrazine scaffold, extensive SAR studies have been conducted to optimize its anticancer properties.

Researchers have designed and synthesized numerous series of imidazo[1,2-a]pyrazine derivatives and evaluated their efficacy against various cancer cell lines. nih.govnih.gov These studies have systematically explored the effects of different substituents at various positions of the heterocyclic core. For example, in one study, it was found that imidazo[1,2-a]pyridine derivatives generally showed more significant anticancer activity than the corresponding imidazo[1,2-a]pyrazine series. rsc.org Another study focusing on antiproliferative activity against melanoma cells identified several diarylamide and diarylurea derivatives with potent, submicromolar IC50 values. nih.gov

Molecular design often involves targeting specific proteins. Derivatives of imidazo[1,2-a]pyrazine have been designed as potent inhibitors of several kinases and enzymes implicated in cancer, including:

Tubulin: A series of novel derivatives were designed as tubulin polymerization inhibitors, with one compound (TB-25) showing potent antiproliferative effects and fitting well into the colchicine (B1669291) binding site of tubulin. nih.gov

Aurora-A Kinase: Structure-based design, guided by co-crystallization data, led to potent and selective inhibitors of Aurora-A kinase. researchgate.net

ENPP1: Optimization of an imidazo[1,2-a]pyrazine derivative led to a highly potent and selective ENPP1 inhibitor, which showed promise in cancer immunotherapy by stimulating the cGAS-STING pathway. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Anticancer Imidazo[1,2-a]pyrazine Derivatives

Scaffold PositionSubstituent Effect on Anticancer ActivityReference
Position 2 Introduction of a tertiary butylamine (B146782) group showed substantial anticancer effects. rsc.org
Position 3 Phenylamine groups at this position contributed to significant anticancer activity. rsc.org
Position 8 Substitution with cyclic and acyclic secondary amines was explored to introduce diversity. tsijournals.com
Core Variation Replacing the pyrazine ring with a pyridine (B92270) ring (imidazo[1,2-a]pyridine) often led to increased potency. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies employ statistical methods to build models that correlate chemical structure with biological activity. These models are invaluable for predicting the activity of new compounds and guiding molecular design.

Several QSAR studies have been performed on imidazo[1,2-a]pyrazine derivatives. ijirset.comdergipark.org.tr In one such study, the anticancer activities against 66 human tumor cell lines were correlated with physicochemical parameters like hydrophobicity (clogP) and steric parameters (Es). dergipark.org.tr Another study combined DFT-calculated electronic descriptors with QSAR methods like principal component analysis (PCA), multiple linear regression (MLR), and neural networks (NN) to predict cytotoxicity against HepG-2 and MCF-7 cancer cell lines. researchgate.netijirset.com These models help to identify the key molecular properties that drive the anticancer activity of this class of compounds.

In Silico Screening and Lead Compound Identification

The imidazo[1,2-a]pyrazine scaffold, the core of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets. In silico screening methods are frequently employed to explore the potential of this scaffold in identifying and optimizing lead compounds for drug development.

Computational docking studies are a cornerstone of this process. For instance, in the development of selective inhibitors for Discoidin Domain Receptor 1 (DDR1), a kinase implicated in cancer, the imidazo[1,2-a]pyrazine moiety was identified as crucial. Modeling studies showed that this part of the molecule could form a critical hydrogen bond with the Met704 residue in the hinge region of the kinase's ATP binding pocket. This insight guided the design of potent and selective inhibitors. Similarly, the imidazo[1,2-a]pyridine scaffold, a close analogue, has been utilized in a scaffold hopping strategy to discover covalent inhibitors for KRAS G12C, another important cancer target. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies also play a vital role. A 3D-QSAR model was developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues targeting mycobacterial infections, which helped to elucidate the key structural features required for their biological activity. openpharmaceuticalsciencesjournal.com These computational models, combined with docking simulations, provide a rational basis for designing new derivatives with enhanced potency and selectivity. openpharmaceuticalsciencesjournal.com The imidazo[1,2-a]pyrazine framework has been a key component in the discovery of inhibitors for a range of kinases and other enzymes, including p13K, aurora kinase, and ENPP1, underscoring its versatility and importance in lead compound identification. nih.govnih.gov

Table 1: In Silico Applications of the Imidazo[1,2-a]pyrazine Scaffold

Biological Target In Silico Method Key Findings
Discoidin Domain Receptor 1 (DDR1) Molecular Docking The imidazo[1,2-a]pyrazine moiety forms a crucial hydrogen bond with Met704 in the kinase hinge region.
Leishmania Casein Kinase 1 (L-CK1.2) Homology Modeling Provided structural insights into the role of different substituents on the imidazo[1,2-a]pyrazine core for antileishmanial activity. nih.gov
Gαq/11 proteins (Uveal Melanoma) Molecular Docking Guided the design of imidazo[1,2-a]pyrazine derivatives that directly bind to Gαq and inhibit its signaling pathway. nih.gov
ENPP1 (Cancer Immunotherapy) Structure-Activity Relationship (SAR) Optimization of imidazo[1,2-a]pyrazine derivatives led to highly potent and selective inhibitors. nih.gov
KRAS G12C (Cancer) Scaffold Hopping, Molecular Docking The analogous imidazo[1,2-a]pyridine core was used to develop novel covalent inhibitors. rsc.org

Spectroscopic Property Predictions and Analysis

Computational methods are essential for predicting and interpreting the spectroscopic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can calculate absorption spectra, vibrational frequencies, and other spectroscopic parameters with a high degree of accuracy.

Absorption Spectra and Luminescence

The absorption and emission properties of the imidazo[1,2-a]pyrazine core are of significant interest for applications in fluorescent probes and materials. researchgate.net Computational studies on related imidazo[1,2-a]pyridine and pyrimidine (B1678525) derivatives provide insight into the electronic transitions expected for this compound.

The UV-Visible absorption spectra of these heterocycles are typically characterized by two main bands. researchgate.net One band, usually found at shorter wavelengths, is attributed to π → π* transitions within the aromatic system. researchgate.netnih.gov A second band at longer wavelengths can be influenced by intramolecular charge transfer (ICT) character, which is highly dependent on the nature of substituents attached to the heterocyclic core. nih.gov

For this compound, the aldehyde group (-CHO) acts as an electron-withdrawing group. TD-DFT calculations on similar V-shaped bis-imidazo[1,2-a]pyridine fluorophores have shown that the nature of peripheral substituents (both electron-donating and electron-accepting) allows for the fine-tuning of the emission wavelength from the near-UV to the deep-blue region. nih.gov The presence of the carbaldehyde group would be expected to modulate the energy of the frontier molecular orbitals (HOMO and LUMO), influencing the absorption and luminescence maxima. Studies on other derivatives have shown that the fluorescence emission properties are significantly affected by functional groups on the core structure. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Properties (Absorption & Luminescence) Based on Analogous Compounds

Spectroscopic Property Predicted Characteristic Basis of Prediction (Analogous Systems)
Absorption Multiple bands corresponding to π → π* and potentially n → π* transitions. Studies on imidazo[1,2-a]pyridine and pyrimidine derivatives show characteristic bands for the heterocyclic core. researchgate.netnih.gov
Luminescence Potential for fluorescence, with the emission wavelength influenced by the electron-withdrawing nature of the carbaldehyde group. The emission of related fluorophores can be tuned by substituents, modulating the excited state from pure π-π* to intramolecular charge transfer (ICT). nih.gov
Solvent Effects Spectroscopic properties are likely to exhibit solvatochromism, shifting with solvent polarity. The fluorescence of related derivatives shows shifts in emission maxima in different solvents, such as acetonitrile. researchgate.net

Vibrational Spectroscopy (e.g., Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are a reliable method for predicting vibrational frequencies and assisting in the assignment of experimental spectra.

The predicted spectrum would be dominated by vibrations of the fused heterocyclic ring system. Key vibrational modes would include:

C-H stretching vibrations of the aromatic rings, typically appearing in the 3000-3100 cm⁻¹ region.

Ring stretching modes of the imidazole (B134444) and pyrazine rings, which are complex, coupled vibrations appearing in the 1400-1650 cm⁻¹ region.

In-plane and out-of-plane C-H bending modes, which occur at lower frequencies.

The presence of the -CHO group would introduce highly characteristic vibrations:

A strong C=O stretching band, which is one of the most prominent features in the IR spectrum, typically expected in the 1680-1715 cm⁻¹ range for an aromatic aldehyde.

C-H stretching of the aldehyde proton, which usually appears as one or two bands in the 2700-2900 cm⁻¹ region.

DFT calculations on imidazo[1,2-a]pyridine have shown good agreement between computed frequencies and experimental data, allowing for reliable vibrational assignments. researchgate.net A similar computational approach for this compound would be expected to yield an accurate prediction of its IR and Raman spectra.

Table 3: Predicted Characteristic Vibrational Modes for this compound

Functional Group / Moiety Vibrational Mode Predicted Wavenumber Region (cm⁻¹) Basis of Prediction
Aromatic C-H C-H Stretch 3000 - 3100 DFT calculations on Imidazo[1,2-a]pyridine. researchgate.net
Imidazo[1,2-a]pyrazine Core Ring Skeletal Stretches (C=C, C=N) 1400 - 1650 DFT calculations on Imidazo[1,2-a]pyridine. researchgate.net
Aldehyde (-CHO) C=O Stretch 1680 - 1715 General values for aromatic aldehydes and related structures.
Aldehyde (-CHO) Aldehydic C-H Stretch 2700 - 2900 General values for aldehydes.
Aromatic C-H C-H Bends (In-plane & Out-of-plane) 700 - 1300 DFT calculations on Imidazo[1,2-a]pyridine. researchgate.net

Future Research Directions and Translational Perspectives for Imidazo 1,2 a Pyrazine 3 Carbaldehyde

The imidazo[1,2-a]pyrazine (B1224502) scaffold, and specifically Imidazo[1,2-a]pyrazine-3-carbaldehyde, represents a versatile and highly reactive intermediate in medicinal chemistry. Its unique structure has led to the discovery of compounds with significant biological activities. The future of research in this area is poised to build upon these foundational findings, with a focus on refining synthetic routes, discovering new therapeutic uses, and ultimately translating these promising molecules into clinical applications.

Q & A

Q. What are the most reliable synthetic routes for preparing imidazo[1,2-a]pyrazine-3-carbaldehyde?

The compound can be synthesized via multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé (GBB) reaction. A typical protocol involves reacting 2-aminopyrazine with an aldehyde and isocyanide in the presence of a Lewis acid catalyst (e.g., Sc(OTf)₃) under microwave irradiation (150°C, 30 min). Solvent systems like DCM:MeOH (3:1) are used, followed by purification via column chromatography (hexane:EtOAc) . Alternative methods include iodine-catalyzed cyclization in ethanol at room temperature or silver-catalyzed aminooxygenation in acetonitrile .

Q. How can researchers confirm the structural identity of imidazo[1,2-a]pyrazine derivatives?

Structural confirmation relies on analytical techniques such as:

  • NMR spectroscopy : Key signals include aromatic protons (δ 7.5–9.0 ppm in 1H^1H NMR) and carbonyl carbons (δ 180–190 ppm in 13C^13C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match calculated masses within ±5 ppm error .
  • Melting Point Analysis : Reported values (e.g., 154–156°C for nitro-substituted derivatives) provide additional validation .

Q. What purification methods are recommended for this compound?

Common purification strategies include:

  • Column Chromatography : Use gradients of hexane:EtOAc (e.g., 70:30 to 50:50) to isolate the product .
  • Recrystallization : Ethanol or DCM:MeOH mixtures are effective for crystalline derivatives .
  • Solvent Extraction : DCM is preferred for partitioning organic layers post-reaction .

Advanced Research Questions

Q. How can catalytic systems be optimized for imidazo[1,2-a]pyrazine synthesis?

Catalyst selection impacts yield and reaction time:

  • Sc(OTf)₃ : Achieves ~70% yield in 30 min under microwave conditions but requires post-reaction neutralization .
  • Iodine : Offers moderate yields (~60%) at room temperature but may require longer reaction times (24–48 hr) .
  • Silver Catalysts : Enable aminooxygenation but are limited to specific solvents (e.g., acetonitrile) . Comparative studies using Design of Experiments (DoE) can identify optimal conditions (e.g., catalyst loading, solvent polarity).

Q. What strategies resolve contradictions in reported catalytic efficiencies?

Discrepancies between studies (e.g., Sc(OTf)₃ vs. iodine) often arise from solvent effects or substrate electronic profiles. To address this:

  • Conduct kinetic studies (e.g., time-resolved 1H^1H NMR) to track intermediate formation.
  • Use computational modeling (DFT) to compare activation barriers for different catalytic pathways .

Q. How can this compound be functionalized for biological studies?

Functionalization approaches include:

  • Wittig/Tebbe Reactions : Introduce alkenes or carbonyl groups at the C-3 position .
  • Reductive Amination : Attach piperazine or cyclohexylamine moieties for enhanced bioactivity .
  • Halogenation : Bromine or iodine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What are the stability considerations for this compound?

The aldehyde group is prone to oxidation and hydration. Recommended practices:

  • Store under inert atmosphere (N₂/Ar) at 2–8°C .
  • Avoid prolonged exposure to moisture; use anhydrous solvents during synthesis .
  • Monitor degradation via HPLC or TLC (Rf shifts indicate aldehyde oxidation).

Methodological Challenges

Q. How to design assays for evaluating anticancer activity of imidazo[1,2-a]pyrazine derivatives?

  • Cell Viability Assays : Use CC50 (cytotoxicity) and IC50 (inhibitory concentration) metrics via MTT or resazurin assays. For example, compound 1b showed CC50 = 299.32 µM and IC50 = 940.19 µM in cancer cell lines .
  • Mechanistic Studies : Combine flow cytometry (apoptosis) and Western blotting (e.g., caspase-3 activation) .

Q. What computational tools aid in studying noncovalent interactions of imidazo[1,2-a]pyrazines?

  • Dispersion-Corrected DFT : Analyze π-π stacking or hydrogen bonding in crystal structures .
  • Molecular Dynamics (MD) : Simulate binding modes with biological targets (e.g., CRF receptors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.